Benzyl (4-(3-oxomorpholino)phenyl)carbamate
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Overview
Description
Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O4 It is characterized by the presence of a benzyl group, a morpholino ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(3-oxomorpholino)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Benzyl (4-(3-oxomorpholino)phenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the morpholino ring.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group.
Morpholino carbamate: Contains a morpholino ring but lacks the benzyl group.
Uniqueness
Benzyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of its benzyl group, morpholino ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
benzyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18N2O4/c21-17-13-23-11-10-20(17)16-8-6-15(7-9-16)19-18(22)24-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,22) |
InChI Key |
GNEOLGPJVCVBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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